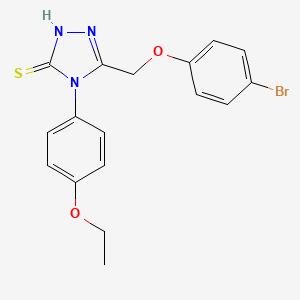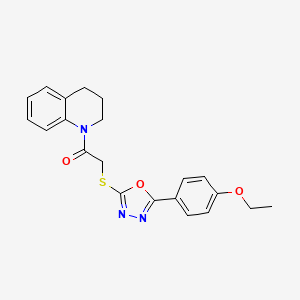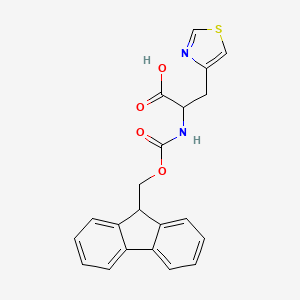
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes and the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic effects on cancer cells. It has also been shown to have antimicrobial and antifungal activity against various pathogens. Additionally, it has been studied for its potential as a corrosion inhibitor and as a ligand in coordination chemistry.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a multi-functional compound with various biological and chemical properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to explore its potential as a corrosion inhibitor in various industries. Additionally, it is important to further understand its mechanism of action and to optimize its use in coordination chemistry.
Synthesis Methods
The synthesis of 5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of 4-bromobenzyl alcohol with potassium carbonate in dimethylformamide to form 4-bromobenzyl dimethylcarbamate. The second step involves the reaction of 4-bromobenzyl dimethylcarbamate with 4-ethoxyphenylboronic acid in the presence of palladium acetate and triphenylphosphine to form 4-(4-ethoxyphenyl)-4-bromobenzyl carbamate. The final step involves the reaction of 4-(4-ethoxyphenyl)-4-bromobenzyl carbamate with thiosemicarbazide in ethanol to form this compound.
Scientific Research Applications
5-(4-bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNLLQRLMAXWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)
![N-(3-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2627702.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)

![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2627711.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2627716.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)
![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2627722.png)
